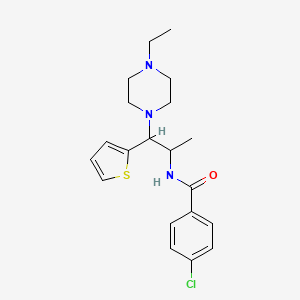
4-Chloro-7-fluoro-8-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Chloro-7-fluoro-8-methylquinoline” is a chemical compound with the molecular formula C10H7ClFN. It is a solid substance with a molecular weight of 195.62 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a quinoline core, which is a nitrogen-containing bicyclic compound, substituted with chlorine and fluorine atoms and a methyl group .Scientific Research Applications
Antibacterial Activities
4-Chloro-7-fluoro-8-methylquinoline and related compounds demonstrate significant antibacterial activities. A study by Kuramoto et al. (2003) focused on the design of novel N-1 substituents of naphthyridones and quinolones, revealing that certain derivatives exhibit potent antibacterial activities against both Gram-positive and Gram-negative bacteria. The antibacterial potency was notably higher than that of existing antibiotics against specific strains such as Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus. The structural analysis indicated that the distorted orientation of the N-1 aromatic group, induced by steric repulsion between the substituent and the core quinolone plane, is crucial for the activity (Kuramoto et al., 2003).
Photoinduced Tautomerization
The study of excited-state processes in related quinoline derivatives, such as 8-Hydroxyquinoline, provides insights into the photoinduced tautomerization and solvation effects. These processes are significant for understanding the lack of fluorescence in water and alkanes, and low quantum yield in many organic solvents. This research is foundational for applications in analytical chemistry, particularly involving fluorogenic ligands (Bardez et al., 1997).
Synthesis and Transformations
Research by Tochilkin et al. (1983) on the chlorination and iodination of 8-methylquinoline derivatives, including the synthesis of 5-fluoro-8-methylquinoline, underscores the importance of these compounds in chemical synthesis. The ability to introduce various halogens into the quinoline structure opens pathways for further functionalization and application in diverse chemical processes (Tochilkin et al., 1983).
Corrosion Inhibition
The novel heterocyclic compounds based on the 8-hydroxyquinoline moiety have been synthesized and identified as efficient corrosion inhibitors for mild steel in hydrochloric acid environments. This application is crucial for protecting industrial equipment and infrastructure from corrosive damage, demonstrating the practical importance of this compound derivatives in materials science (Rbaa et al., 2019).
Safety and Hazards
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302, H315, H319, and H335. Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
4-chloro-7-fluoro-8-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN/c1-6-9(12)3-2-7-8(11)4-5-13-10(6)7/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBSVPPIWTWSHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C(C=CN=C12)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1065093-51-7 |
Source


|
| Record name | 4-chloro-7-fluoro-8-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

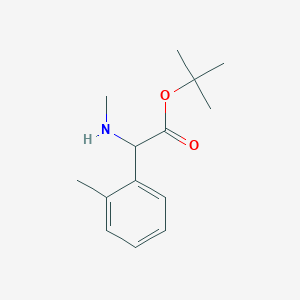

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-tosylpropanamide](/img/structure/B2683462.png)
![3,3-Dimethyl-1-[2-(2-oxo-3,4-dihydroquinolin-1-yl)acetyl]piperidine-2-carbonitrile](/img/structure/B2683464.png)
![N-ethyl-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-phenylacetamide](/img/structure/B2683465.png)
![2-Chloro-5-[(4-chlorophenoxy)methyl]-1,3-thiazole](/img/structure/B2683466.png)
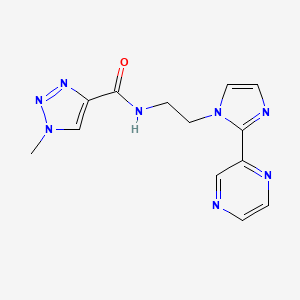
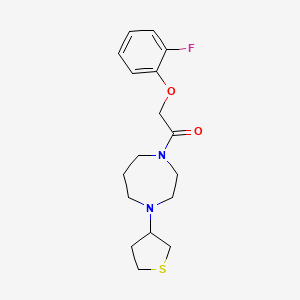
![8-Methyl-9-(p-tolyl)tetrazolo[1,5-c]thieno[3,2-e]pyrimidine](/img/structure/B2683472.png)
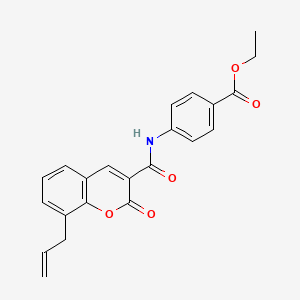

![N-Ethyl-N-[2-oxo-2-(thian-4-ylmethylamino)ethyl]prop-2-enamide](/img/structure/B2683475.png)
![(E)-ethyl 2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2683476.png)
